molecular formula C12H14N2S B2920863 N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436331-73-5

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Cat. No.: B2920863
CAS No.: 1436331-73-5
M. Wt: 218.32
InChI Key: GZOGLLSQNZEOPZ-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine (CAS 1436331-73-5) is a synthetic organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol. This amine derivative features a central 2-methyl-1,3-thiazole ring, a heterocycle known for its prevalence in bioactive molecules, substituted with propargyl and but-2-yn-1-yl functional groups . Compounds containing the 1,3-thiazole scaffold are of significant interest in medicinal chemistry and chemical biology research, particularly in the exploration of neurological targets . Recent scientific investigations have highlighted that structurally related N-(thiazol-2-yl)-benzamide analogs act as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These findings suggest that thiazole-containing molecules like the one described here serve as valuable pharmacological tools for probing the structure and physiological functions of ZAC, a receptor whose roles are still poorly elucidated . This reagent is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-4-6-8-14(7-5-2)9-12-10-15-11(3)13-12/h2,10H,7-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGLLSQNZEOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC1=CSC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a compound characterized by its unique thiazole structure, which is known for various biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2SC_{12}H_{14}N_{2}S with a molecular weight of 218.32 g/mol. The compound features a thiazole ring, a propynyl group, and an amine functionality that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight218.32 g/mol
CAS Number1436331-73-5

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit cell proliferation in several cancer cell lines by disrupting mitotic processes. This is likely due to its interaction with proteins involved in the spindle assembly checkpoint, leading to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit kinases involved in cell cycle regulation, thereby preventing cancer cell growth and inducing apoptosis. The thiazole moiety is crucial for these interactions, enhancing the compound's binding affinity to target proteins .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive bacteria, highlighting its potential as a new antibiotic agent.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. The mechanism involved the downregulation of cyclins and cyclin-dependent kinases .
  • In Vivo Models : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, supporting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazole derivatives with alkyne substituents. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Pharmacological Relevance
Target Compound 2-Methylthiazole + dual propargyl/butynyl amines ~277.4* Not reported Potential CNS modulation
N,N-Di(prop-2-ynyl)-N-methylamine () Dual propargyl groups on N-methylamine 109.16 Not reported Precursor for click chemistry
4-(4-Methoxyphenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (, Compound 2a) Thiazol-2-amine + aryl/propargyl substituents 282.08 196 Anti-inflammatory activity
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine () Thiazole + methyl/phenyl substituents + methylamine 218.32 Not reported Ligand design for kinase inhibitors
SB-649868 () Thiazole + dual OX1/OX2 receptor antagonist substituents ~500 (estimated) Not reported Dual orexin receptor antagonist

*Estimated based on molecular formula C12H15N3S.

Key Differences

Substituent Complexity : Unlike simpler propargylamines (e.g., ), the target compound incorporates a butynyl chain, which may enhance lipophilicity and membrane permeability compared to shorter alkynes .

Pharmacological Potential: While SB-649868 () is a clinically studied orexin antagonist, the target compound’s dual alkyne-thiazole structure suggests unexplored CNS applications, though specific receptor interactions remain uncharacterized.

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